Liposidomycin A is a uridyl liponucleoside antibiotic that was first isolated from the actinomycete Streptomyces griseosporeus in 1985 by Isono. It is notable for its unique structure and mechanism of action, specifically targeting bacterial peptidoglycan biosynthesis. This compound has garnered attention due to its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics, making it a significant candidate in antibiotic research and development.
Liposidomycin A is classified as a nucleoside antibiotic, which distinguishes it from other antibiotic classes due to its structural components that include a nucleoside linked to lipid moieties. The original strain from which it was isolated, Streptomyces griseosporeus, is known for producing a variety of bioactive compounds, including other liponucleoside antibiotics such as caprazamycin and muraminomycin. These compounds are characterized by their ability to inhibit bacterial cell wall synthesis, particularly through interference with the translocase I enzyme (MraY), which plays a critical role in the assembly of peptidoglycan precursors.
The synthesis of liposidomycin A involves several sophisticated organic chemistry techniques, including:
Liposidomycin A has a complex molecular structure characterized by:
The chemical reactions involved in the synthesis and activity of liposidomycin A include:
Liposidomycin A's mechanism of action primarily involves:
Liposidomycin A possesses several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and during formulation development .
Liposidomycin A has several important applications in scientific research:
The discovery of liposidomycin A originated in 1985 through the groundbreaking work of Dr. Kiyoshi Isono and his team at the RIKEN Institute's Antibiotic Laboratory. Isono isolated this uridyl liponucleoside antibiotic from the soil actinomycete Streptomyces griseosporeus strain RK-1061, collected from Japanese ecosystems. This breakthrough was part of a targeted effort to identify natural products that specifically inhibit bacterial peptidoglycan biosynthesis, a critical pathway absent in mammalian cells [1] [3].
Liposidomycin A represented the first reported natural inhibitor of translocase I (MraY), an essential membrane enzyme that catalyzes the formation of Lipid I—the initial membrane-anchored intermediate in peptidoglycan assembly. Unlike broad-spectrum cytotoxins, liposidomycin A showed selective activity against Mycobacterium spp., including M. tuberculosis, while exhibiting negligible cytotoxicity in mammalian BALB/3T3 cell lines. Its unique structure combined a uridine nucleoside, a diazepanone ring, a sulfate group, and a 3-methylglutaric acid moiety linked to a lipophilic side chain [1] [3].
Property | Detail |
---|---|
Producing Strain | Streptomyces griseosporeus RK-1061 |
Year of Discovery | 1985 |
Molecular Target | MraY (Translocase I; EC 2.7.8.13) |
Structural Class | Uridyl liponucleoside |
Bioactivity Spectrum | Anti-mycobacterial (e.g., M. tuberculosis), Gram-positive bacteria |
Cytotoxicity | Low (BALB/3T3 cells) |
Isono's discovery of liposidomycin A was strategically informed by his prior work on polyoxin, a peptidyl nucleoside antibiotic developed as an agricultural fungicide in 1965. Polyoxin inhibits chitin synthase in fungi, exploiting structural similarities between fungal chitin and bacterial peptidoglycan—both polymers of β-1,4-linked N-acetylhexosamines. This success established a framework for discovering nucleoside analogs targeting cell wall biosynthesis in other pathogens [1] [3].
To identify MraY inhibitors, Isono adopted a biochemical screening approach using:
This methodology revealed liposidomycin A’s specific blockade of MraY, distinguishing it from tunicamycin (which also inhibits eukaryotic oligosaccharyltransferases). The parallel to polyoxin lay in targeting nucleotide-sugar substrates unique to microbial cell walls, validating nucleoside antibiotics as a rich source of enzyme-specific inhibitors [1] [10].
Following liposidomycin A’s discovery, structurally related "liposidomycin-type" antibiotics were identified, all sharing the conserved 5'-amino-5'-deoxyuridine core but differing in acyl side chains and appendages:
Type I–IV Liposidomycins: Classified based on modifications: Type I (sulfate + 3-methylglutarate), Type II (no methylglutarate), Type III (no sulfate), Type IV (neither). Type III/IV congeners exhibit superior antimicrobial potency due to improved membrane permeability [4].
Table 2: Structural Classification of Liposidomycin-Type Antibiotics
Class | Sulfate | 3-Methylglutarate | Key Feature | Potency (vs. Liposidomycin A) |
---|---|---|---|---|
Type I | Yes | Yes | Original structure | Baseline |
Type II | Yes | No | Simplified side chain | ↑ 2–4 fold |
Type III | No | Yes | Enhanced membrane diffusion | ↑ 8–16 fold |
Type IV | No | No | Maximized bioavailability | ↑ 16–32 fold |
Semisynthetic derivatives addressed limitations of natural compounds (e.g., solubility, metabolic instability):
Recent research (2024) identified new liposidomycin congeners (e.g., compounds 1, 2, 4) from Streptomyces sp. TMPU-20A065. These exhibit low MICs (2–64 µg/mL) against Mycobacterium avium complex (MAC) and therapeutic efficacy in silkworm infection models (ED₅₀: 0.12–3.7 µg larva⁻¹ g⁻¹), underscoring the scaffold’s enduring potential [2].
Derivative | Parent Compound | Structural Modification | Target Expansion | Therapeutic Application |
---|---|---|---|---|
CPZEN-45 | Caprazamycin | Deglycosylation + sulfation | WecA (MraY homolog) | MDR-TB candidate |
A-90289 | Liposidomycin B | Side chain stabilization | MraY (Gram-positives, MAC) | Broad-spectrum antibiotic |
Muraminomycin K | Muraminomycin | 2-Deoxyaminoribosyl retention | MraY (enhanced kinetics) | Systemic infections |
The trajectory from liposidomycin A to CPZEN-45 exemplifies the "natural product-inspired optimization" paradigm, leveraging microbial diversity and synthetic biology to combat drug-resistant pathogens [1] [2] [3].
Compound Names in Article:
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